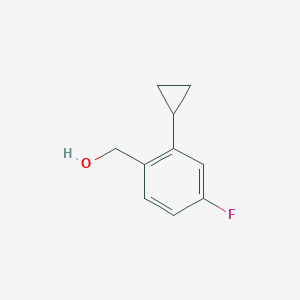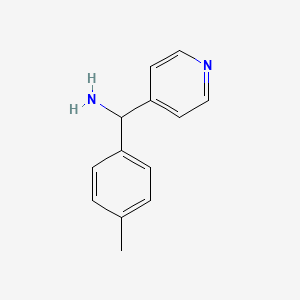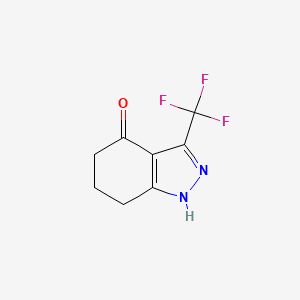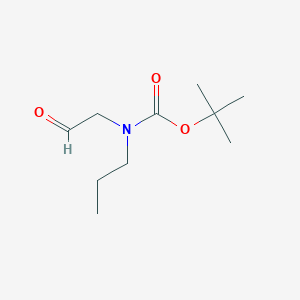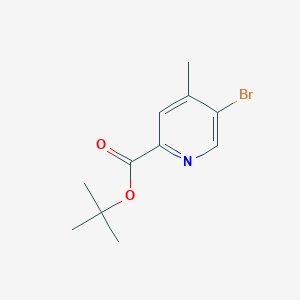
tert-Butyl 5-bromo-4-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-bromo-4-methylpicolinate: is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid This compound features a tert-butyl ester group, a bromine atom, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-methylpicolinate typically involves the bromination of 4-methylpicolinic acid followed by esterification with tert-butyl alcohol. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated product with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely, leading to higher selectivity and reduced by-product formation .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-bromo-4-methylpicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5-azido-4-methylpicolinate or 5-thio-4-methylpicolinate.
Oxidation: Formation of 5-bromo-4-methylpicolinic acid.
Reduction: Formation of 5-bromo-4-methylpicolinyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 5-bromo-4-methylpicolinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated picolinates on cellular processes. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: this compound has potential applications in medicinal chemistry as a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be investigated for therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-bromo-4-methylpicolinate is not fully understood. it is believed that the bromine atom and the ester group play crucial roles in its reactivity. The bromine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl 5-bromo-6-methylpicolinate: Similar structure with a methyl group at the 6-position instead of the 4-position.
tert-Butyl 5-bromo-4-methoxypicolinate: Contains a methoxy group at the 4-position instead of a methyl group.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: A piperidine derivative with a similar tert-butyl ester and bromine substituent.
Uniqueness: tert-Butyl 5-bromo-4-methylpicolinate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(13-6-8(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |
Clave InChI |
NTZQTRWMOIFECW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


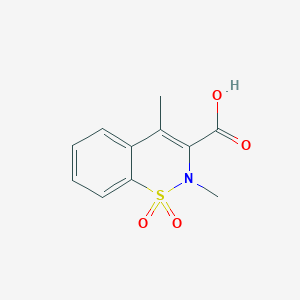



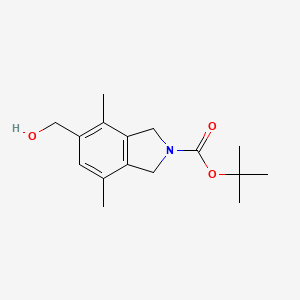
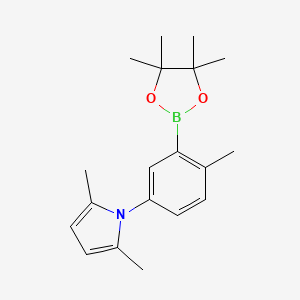
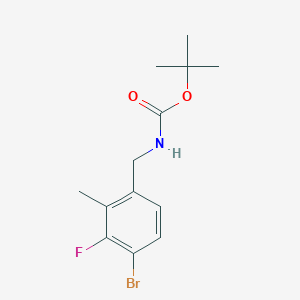
![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
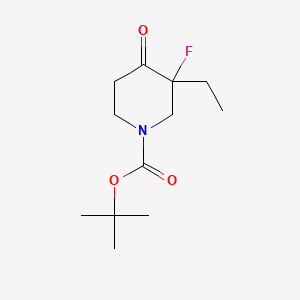
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
